molecular formula C24H20FN3O3 B2720676 3-[3-(4-fluorophenoxy)phenyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide CAS No. 1207038-43-4

3-[3-(4-fluorophenoxy)phenyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide

Cat. No.: B2720676
CAS No.: 1207038-43-4
M. Wt: 417.44
InChI Key: DSUQVESGDYKKIY-UHFFFAOYSA-N
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Description

3-[3-(4-fluorophenoxy)phenyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide is a useful research compound. Its molecular formula is C24H20FN3O3 and its molecular weight is 417.44. The purity is usually 95%.
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Biological Activity

The compound 3-[3-(4-fluorophenoxy)phenyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide is a novel chemical entity that has garnered attention due to its potential biological activities. The structure incorporates a 1,2,4-oxadiazole moiety, which is well-documented for its diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C17H16FN3O3\text{C}_{17}\text{H}_{16}\text{F}\text{N}_{3}\text{O}_{3}

Key Features:

  • Fluorophenoxy Group : Enhances lipophilicity and biological activity.
  • Oxadiazole Ring : Known for various biological activities including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the 1,2,4-oxadiazole ring have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12.5 µg/mL
This compoundEscherichia coli25 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents in light of rising antibiotic resistance .

Anticancer Activity

The anticancer potential of the compound has been evaluated against several cancer cell lines. Studies show that it induces apoptosis in cancer cells through mechanisms involving caspase activation and modulation of p53 pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10.5Induction of apoptosis via caspase activation
A549 (Lung Cancer)15.0Cell cycle arrest in G2/M phase
HeLa (Cervical Cancer)12.0Inhibition of proliferation

Flow cytometry assays reveal that the compound acts in a dose-dependent manner to induce cell death .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Dhumal et al. (2016) focused on synthesizing various oxadiazole derivatives and testing them against Mycobacterium bovis BCG. The most active compounds demonstrated significant inhibition both in active and dormant states .
  • Anticancer Research : In a comparative study on oxadiazole derivatives published by MDPI (2020), several compounds were tested against human leukemia cell lines. The results indicated that substituents significantly influenced cytotoxicity and apoptotic induction .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of compounds containing the 1,2,4-oxadiazole structure. The following table summarizes some key findings related to the anticancer efficacy of oxadiazole derivatives:

Compound NameCancer TypeIC50 (µM)Mechanism of Action
2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazoleCNS Cancer0.45Induces apoptosis
N-(4-(3-(4-Methoxyphenyl) acryloyl) phenyl)-2-((5-(3,4,5-trimethoxy-phenyl)-1,3,4-oxadiazol-2-yl) thio)acetamideBreast Cancer0.24EGFR inhibition
2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazoleProstate Cancer0.67Cell cycle arrest

These compounds exhibit various mechanisms of action including apoptosis induction and inhibition of specific signaling pathways such as EGFR (Epidermal Growth Factor Receptor) .

Anti-inflammatory Properties

Research has also indicated that oxadiazole derivatives can act as selective inhibitors for tumor necrosis factor-alpha (TNFα), which plays a crucial role in inflammatory processes. The inhibition of TNFα and its receptor TNFR1 has been linked to reduced inflammation and potential therapeutic effects in conditions such as rheumatoid arthritis and other autoimmune diseases.

Case Study: TNFα Inhibition

A study published in PubMed Central demonstrated that novel inhibitors targeting TNFα showed promising results in reducing inflammatory responses in vitro. The compound's ability to modulate TNFα signaling pathways makes it a candidate for further development as an anti-inflammatory agent .

Mechanism-Based Approaches

The exploration of mechanism-based approaches for drug development using 1,2,4-oxadiazoles has been a focal point in recent research. These compounds have been shown to interact with various biological targets leading to significant therapeutic effects. For instance:

  • Cell Proliferation Inhibition : Compounds have been identified that inhibit cell proliferation across multiple cancer cell lines.
  • Apoptosis Induction : Certain derivatives induce programmed cell death in cancer cells through mitochondrial pathways.
  • Signal Transduction Modulation : Some oxadiazoles modulate key signaling pathways involved in cancer progression and inflammation .

Properties

IUPAC Name

3-[3-(4-fluorophenoxy)phenyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O3/c25-19-10-12-20(13-11-19)30-21-8-4-5-17(15-21)9-14-22(29)26-16-23-27-24(28-31-23)18-6-2-1-3-7-18/h1-8,10-13,15H,9,14,16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUQVESGDYKKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CCC3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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